molecular formula C10H9N3O3 B1387105 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine CAS No. 1039933-90-8

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1387105
M. Wt: 219.2 g/mol
InChI Key: OGKQGHXOQYDRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine, also known as 6-aminobenzodioxin-5-yl-oxadiazole, is an organic compound used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of cytochrome P450 enzymes, as an anti-inflammatory agent, and as a potential therapeutic agent in cancer research. This compound has also been used in the synthesis of other pharmaceuticals and as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-aminedioxin-5-yl-oxadiazole has been studied for its potential to act as an inhibitor of cytochrome P450 enzymes. It has been found to inhibit the activity of CYP3A4, a cytochrome P450 enzyme involved in the metabolism of a variety of drugs and other xenobiotics. This compound has also been studied for its potential to act as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of certain pro-inflammatory genes. In addition, this compound has been studied as a potential therapeutic agent in cancer research. It has been found to inhibit the growth of certain cancer cell lines in vitro, and it has been studied for its potential to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-aminedioxin-5-yl-oxadiazole is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other xenobiotics. In addition, it is believed that the compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and reducing the expression of certain pro-inflammatory genes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-aminedioxin-5-yl-oxadiazole are not yet fully understood. However, in vitro studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other xenobiotics. In addition, it has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of certain pro-inflammatory genes.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-aminedioxin-5-yl-oxadiazole in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other xenobiotics. This can be useful in drug metabolism studies, as well as in the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it is not currently approved for use in humans, so its use in humans is limited. In addition, it is not available in large quantities, so it can be difficult to obtain for laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-aminedioxin-5-yl-oxadiazole. These include further studies into its potential to act as an inhibitor of cytochrome P450 enzymes, as an anti-inflammatory agent, and as a potential therapeutic agent in cancer research. In addition, further studies could be conducted into its potential to be used as a starting material for the synthesis of other organic compounds. Finally, further studies could be conducted into its potential to be used in the development of new drugs.

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKQGHXOQYDRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651822
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

CAS RN

1039933-90-8
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
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5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
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5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

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